N-(2,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-(2,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is an organic compound that belongs to the class of benzodioxine derivatives This compound is characterized by the presence of a benzodioxine ring fused with a carboxamide group and a dimethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the following steps:
Formation of the Benzodioxine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via amide bond formation reactions, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the Dimethylphenyl Group: This step involves the substitution reaction where the dimethylphenyl group is introduced, typically using Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, often using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(2,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)thioureido Acid Derivatives: These compounds share the dimethylphenyl group and have shown antimicrobial activity.
2,5-Dimethylphenyl Derivatives: Various derivatives with different functional groups attached to the dimethylphenyl moiety.
Uniqueness
N-(2,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its benzodioxine ring structure combined with the carboxamide group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-3-4-12(2)14(9-11)18-17(19)13-5-6-15-16(10-13)21-8-7-20-15/h3-6,9-10H,7-8H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRRLQDLOSQHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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